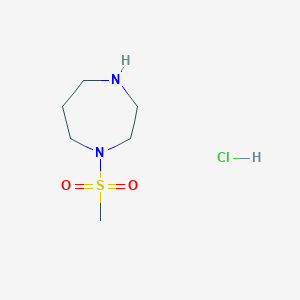
3-Benzyl-4-methylpentanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
3-Benzyl-3-methylpentanoic acid is a product of multiple-step synthesis involving ethyl cyanoacetate and undergoing various intermediate stages, including condensations and decarboxylations, indicating its relevance in organic synthesis research (Prout et al., 2003). This research highlights the compound's role in understanding and developing synthetic pathways for complex organic molecules.
Analytical Methods in Food and Beverage
In the context of wine and other alcoholic beverages, methods have been developed to analyze 2-, 3-, and 4-methylpentanoic acids, indicating the importance of these compounds, including 3-Benzyl-4-methylpentanoic acid, in flavor and aroma profiles (Gracia-Moreno et al., 2015). This shows the compound's utility in improving the quality and characterization of food and beverages.
Mechanistic Investigations
A study on the reaction mechanism of 3-methylpentanoic acid with Meldrum's acid using online NMR spectroscopy expands our understanding of reaction pathways and intermediate species in pharmaceutical synthesis, demonstrating the broader applicability of understanding the behaviors of similar compounds (Dunn et al., 2016). It underscores the importance of this compound in studying reaction mechanisms.
Material Science and Electrochemical Properties
Research into the electrochemical properties of conductive polymer films incorporating N‑benzoyl derivatives of isoleucine showcases the potential of this compound analogs in enhancing materials for energy storage applications (Kowsari et al., 2018). This suggests the compound's relevance in developing advanced materials with improved performance.
Antibacterial Applications
The isolation of 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid from Siegesbeckia glabrescens with significant antibacterial activity indicates the potential medicinal or preservative applications of structurally related compounds, including this compound (Kim et al., 2012). This highlights the compound's potential in the development of new antibacterial agents.
properties
IUPAC Name |
3-benzyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(9-13(14)15)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDJHOTXCVFQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(isonicotinoylamino)phenyl]isonicotinamide](/img/structure/B3144272.png)

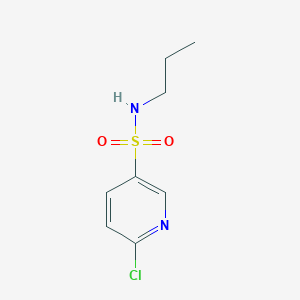
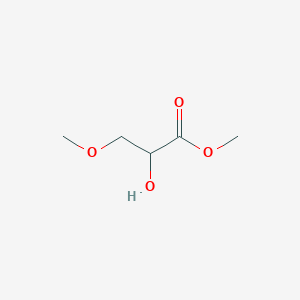
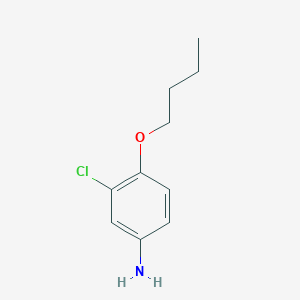
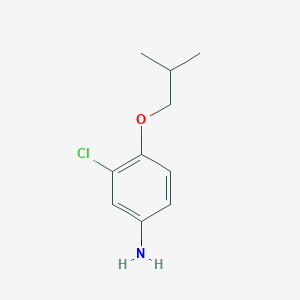
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)
![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)
